molecular formula C18H16FN3O4 B2920000 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 941896-26-0

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2920000
CAS No.: 941896-26-0
M. Wt: 357.341
InChI Key: BJRQJPNGNFSCLB-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a 4-fluorophenylacetamide moiety at position 2. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and role in enhancing bioavailability. This compound’s structural uniqueness lies in the synergistic combination of electron-donating methoxy groups and the electron-withdrawing fluorine atom, which may optimize interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-24-13-7-8-14(15(10-13)25-2)17-21-22-18(26-17)20-16(23)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRQJPNGNFSCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,4-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with 4-fluorophenylacetyl chloride under basic conditions to obtain the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

Table 1: Key Structural Differences
Compound Name / Identifier Oxadiazole Substituent Acetamide Substituent Additional Functional Groups Reference(s)
Target Compound 5-(2,4-Dimethoxyphenyl) 4-Fluorophenyl None
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (6a-o) 5-(4-Chlorophenyl) Variable N-alkyl/aryl Sulfanyl (S−CH2)
2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-thienylmethyl)acetamide 5-(3,5-Dimethoxyphenyl) 2-Thienylmethyl Sulfanyl (S−CH2)
CDD-934506 5-(4-Methoxyphenyl) 4-Nitrophenyl Sulfanyl (S−CH2)
Flufenacet (Pesticide) 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl 4-Fluorophenyl, Isopropyl Thiadiazole core
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) 5-Benzofuran-2-yl 3-Chlorophenyl Benzofuran-oxadiazole hybrid

Key Observations :

  • Substituent Position: The target compound’s 2,4-dimethoxyphenyl group provides dual electron-donating effects, enhancing π-π stacking in enzyme binding compared to monosubstituted analogs like CDD-934506 (4-methoxyphenyl) .
  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve metabolic stability and lipophilicity relative to chlorinated analogs (e.g., 6a-o in ).
  • Core Heterocycle : Thiadiazole-based Flufenacet exhibits pesticidal activity due to increased electronegativity, whereas oxadiazole derivatives are preferred for antimicrobial or anticancer applications.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name / Identifier Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key Spectral Data (NMR/IR)
Target Compound ~387.36 Not reported Moderate in DMSO 1H NMR: δ 3.8–4.3 (OCH3), 7.1–7.9 (Ar-H)
6f (from ) 422.5 185–187 Low in polar solvents IR: 1680 cm⁻¹ (C=O), 1H NMR: δ 7.2–7.8 (Ar-H)
Compound 4l (from ) ~423 217–219 Poor in water 1H NMR: δ 2.07 (CH3), 5.41 (O−CH2)
CDD-934506 (from ) ~391.4 Not reported High in DMSO IR: 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2)

Key Observations :

  • Melting Points : Higher melting points (e.g., 217–219°C for Compound 4l ) correlate with rigid structures or hydrogen-bonding networks.
  • Solubility : Sulfanyl-containing derivatives (e.g., CDD-934506 ) show enhanced solubility in DMSO due to polarizable sulfur atoms.

Key Observations :

  • Antimicrobial Activity : Chlorophenyl-substituted oxadiazoles (e.g., 6f ) exhibit broad-spectrum activity, while fluorophenyl analogs may target eukaryotic enzymes.
  • Enzyme Inhibition : The target compound’s dimethoxy groups could enhance DGAT2 or COX-2 binding compared to nitro-substituted CDD-934506 .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring fused with a substituted acetamide and aromatic moieties. The presence of methoxy and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For example, studies have shown that compounds containing this scaffold can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)12.5Induction of Apoptosis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-acetophenoneHeLa (Cervical Cancer)8.0Cell Cycle Arrest
N-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-benzamideA549 (Lung Cancer)10.0Inhibition of Metastasis

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Mechanism
This compoundStaphylococcus aureus32 µg/mLCell Membrane Disruption
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-acetateEscherichia coli16 µg/mLInhibition of Protein Synthesis

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It can bind to receptors affecting pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives induce oxidative stress in cancer cells leading to cell death .

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. The findings demonstrated effective inhibition comparable to standard antibiotics like ampicillin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Condensation of 2,4-dimethoxybenzoic acid hydrazide with 2-(4-fluorophenyl)acetic acid to form a hydrazone intermediate (reflux in ethanol, 12h, 80°C) .
  • Step 2 : Cyclization using POCl₃ or PCl₅ to form the 1,3,4-oxadiazole ring (60–70°C, 6h). Yields (~65–75%) depend on stoichiometric control of dehydrating agents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

  • Techniques :

  • ¹H/¹³C NMR : Look for signals at δ 2.1–2.3 ppm (acetamide CH₃), δ 6.8–7.4 ppm (aromatic protons of 2,4-dimethoxyphenyl and 4-fluorophenyl), and δ 3.8–3.9 ppm (methoxy groups) .
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch of acetamide) and 1230–1250 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 413.14 (calculated for C₁₈H₁₆F₂N₂O₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against kinase targets?

  • Methodology :

  • Core Modifications : Replace 4-fluorophenyl with other aryl groups (e.g., 4-chloro, 4-bromo) to assess electronic effects .
  • Functional Group Analysis : Compare oxadiazole vs. thiadiazole analogs (e.g., ) to determine heterocycle-dependent activity .
  • Assays : Use kinase inhibition assays (e.g., EGFR, VEGFR) with IC₅₀ determination via fluorescence polarization .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to cyclooxygenase-2 (COX-2)?

  • Approaches :

  • Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs in and .

Q. How can contradictions in thermal stability data (e.g., DSC vs. TGA) be resolved for this compound?

  • Resolution Strategy :

  • Controlled Atmosphere Testing : Repeat TGA under nitrogen vs. air to assess oxidative decomposition .
  • Multi-Technique Validation : Correlate DSC melting endotherms with XRD phase analysis to detect polymorphic transitions .

Methodological Challenges

Q. What formulation challenges arise when developing this compound for in vivo studies, and how can they be addressed?

  • Challenges : Poor aqueous solubility (<0.1 mg/mL) and metabolic instability of the oxadiazole ring.
  • Solutions :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable esters at the acetamide group to improve solubility .

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